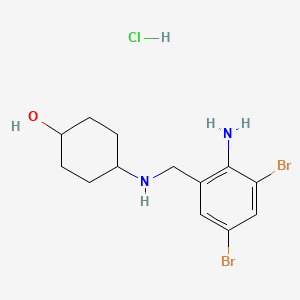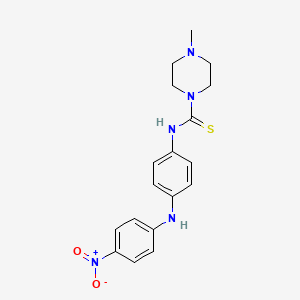
Amocarzine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amocarzine is a thiourea resulting from the formal condensation of the secondary amino group of 1-methylpiperazine and the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine with carbonothioic O,O-acid. It has a role as an antinematodal drug. It is a C-nitro compound, a N-methylpiperazine, a member of thioureas and a secondary amino compound. It derives from a diphenylamine.
Applications De Recherche Scientifique
Onchocercacidal Effects and Pharmacokinetics
- Onchocercacidal Effect in Diverse Populations: Amocarzine has been studied for its effects on Onchocerca volvulus in patients from different racial backgrounds and sexes. It showed regular absorption when administered postprandially and displayed significant microfilaricidal and macrofilaricidal effects, lasting up to a year post-therapy (Guderian et al., 1991).
- Onchocercacidal Effects in Latin America: Clinical trials in Latin America demonstrated that amocarzine effectively reduced skin dwelling microfilariae levels and produced a prolonged reduction of microfilaridermia, suggesting potential for inclusion in onchocerciasis control programs (Poltera et al., 1991).
- Pharmacokinetics and Administration: Studies have investigated the pharmacokinetics of amocarzine, revealing that food intake impacts its absorption and bioavailability. These findings have implications for the drug's administration in treating onchocerciasis (Lecaillon et al., 1991).
Microfilaricidal Effects and Clinical Tolerability
- Microfilaricidal Effects: Amocarzine has shown marked microfilaricidal effects in skin biopsies from onchocerciasis patients, with histological evidence of destroyed or moribund microfilariae (Žák et al., 1991).
- Clinical Tolerability: The drug's tolerability was generally good, with only mild and reversible side effects observed in the majority of patients. This aspect is crucial for the feasibility of amocarzine as a treatment option (Awadzi et al., 1997).
Impact on Chorioretinopathy and Immunological Responses
- Chorioretinopathy Progression: A study found that amocarzine therapy did not prevent the progression of chorioretinal disease in onchocerciasis, suggesting that its impact on ocular manifestations of the disease might be limited (Cooper et al., 1996).
- Immunological Response to Microfilariae: Research has shown that amocarzine induces a significant eosinophil-parasite adherence reaction in the skin, indicating its role in the host's immunological response to microfilariae (Gutiérrez-Peña et al., 1998).
Propriétés
Numéro CAS |
36590-19-9 |
|---|---|
Nom du produit |
Amocarzine |
Formule moléculaire |
C18H21N5O2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |
Clé InChI |
UFLRJROFPAGRPN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



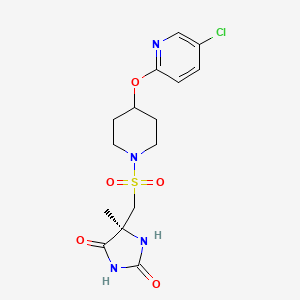
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
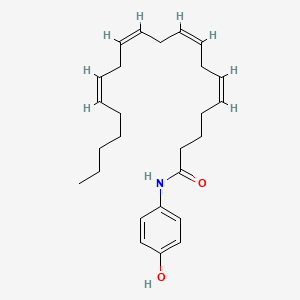
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
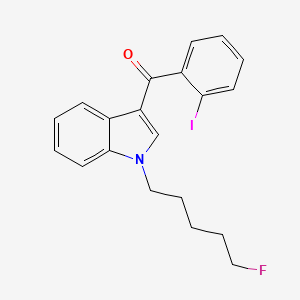
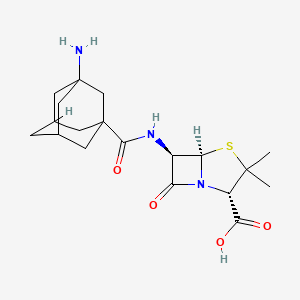
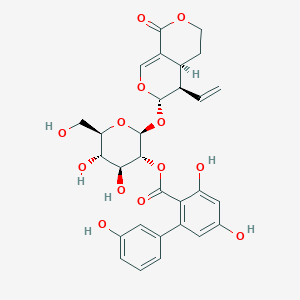
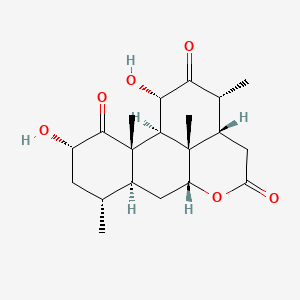
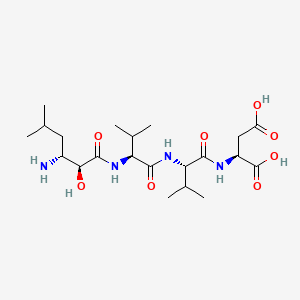
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)

